2-methylpyrrolidine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNYMVMZKFIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Pyrrolidine Carboxamide Scaffolds in Organic Synthesis
The pyrrolidine (B122466) carboxamide scaffold is a foundational structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and catalysts. nih.govnih.gov The amide bond itself is one of the most fundamental linkages in nature, forming the backbone of peptides and proteins. electronicsandbooks.com Consequently, molecules incorporating this bond within a pyrrolidine ring structure are of immense importance.
Pyrrolidine rings are five-membered nitrogen heterocycles that are prevalent in U.S. FDA-approved pharmaceuticals. nih.govwhiterose.ac.uk Their significance stems from several key features:
Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional scaffold, which is advantageous for exploring pharmacophore space and achieving specific spatial orientations for binding to biological targets like proteins. nih.gov
Versatility in Synthesis: Pyrrolidine carboxamides serve as versatile intermediates. electronicsandbooks.com The development of novel synthetic methods, such as multi-component reactions and catalytic cascades, continues to expand the toolkit for creating complex pyrrolidine-based structures. For instance, a sequential Ugi/olefination reaction has been developed to construct pyrrolidin-5-one-2-carboxamides under mild conditions. rsc.org
Catalytic Applications: The pyrrolidine scaffold is central to the field of organocatalysis. nih.gov L-proline, a simple pyrrolidine carboxylic acid, has been shown to be an effective, inexpensive, and environmentally benign catalyst for various transformations, including the transamidation of carboxamides with amines. acs.orgacs.orgnih.gov This reaction, which involves the exchange of the amine portion of an amide, is a straightforward method for creating new amide bonds. electronicsandbooks.com Research has demonstrated that both the secondary amine (N-H) and the carboxylic acid group of proline are crucial for its catalytic efficiency in these transformations. acs.org
The synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has been explored as part of research into creating mimics of antimicrobial peptides, highlighting the scaffold's role in developing new therapeutic agents. nih.gov Furthermore, the pyrrolidine framework is a key component in privileged ligands for metal catalysis, underscoring its broad utility in synthetic chemistry. nih.gov
Academic Importance of Chiral Pyrrolidine Derivatives
Stereoselective Synthesis from Chiral Precursors
The inherent chirality of 2-methylpyrrolidine-2-carboxamide (B2740698) has led to a focus on stereoselective synthetic methods to obtain specific enantiomers, which are often crucial for desired biological activity.
Utilization of Proline and its Derivatives as Starting Materials
A prominent strategy for the synthesis of enantiomerically pure this compound involves the use of readily available chiral building blocks such as L-proline or D-proline. A multi-step synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid, the direct precursor to the target carboxamide, has been reported starting from (S)-proline. This method involves the formation of an azetidinone intermediate, followed by methylation at the C2 position and subsequent hydrolysis to yield the desired α-methylated proline derivative. The conversion of the resulting carboxylic acid to the primary amide, this compound, can then be achieved through standard amidation procedures. These methods typically involve the activation of the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an amine source, such as ammonia (B1221849) or ammonium (B1175870) chloride. hepatochem.com
Another approach utilizes (S)-pyroglutamic acid, a derivative of L-glutamic acid, as a starting material. hmdb.ca Methodologies have been developed for the synthesis of 2-pyrrolidone from pyroglutamic acid, which can serve as a precursor for further functionalization to introduce the methyl and carboxamide groups. shokubai.org
Enantioselective Catalytic Approaches
The development of enantioselective catalytic methods offers an efficient alternative to the use of stoichiometric chiral auxiliaries. While specific catalytic systems for the direct asymmetric synthesis of this compound are not extensively documented, general principles of asymmetric catalysis can be applied. For instance, the asymmetric alkylation of proline derivatives is a key area of research. nih.govnih.gov Catalytic asymmetric alkylation of proline carboxamide derivatives could potentially provide a direct route to the target molecule. nih.gov
Furthermore, research into the catalytic asymmetric synthesis of α,α-disubstituted amino acids and their derivatives, including those with a pyrrolidine ring, provides a foundation for developing specific catalysts for this compound. nii.ac.jp These methods often employ chiral catalysts to control the stereochemistry of the newly formed chiral center.
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the two. Lipases are a common class of enzymes used for the kinetic resolution of racemic compounds. nih.gov
In the context of this compound, enzymatic kinetic resolution could be applied to the racemic carboxamide itself or its precursor, 2-methylpyrrolidine-2-carboxylic acid. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a corresponding ester derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. While specific protocols for this compound are not widely published, the general applicability of lipase-catalyzed kinetic resolution to α-quaternary carboxylic acids and their derivatives suggests its potential in this synthesis. nii.ac.jp
Development of Novel and Efficient Synthetic Pathways
Beyond stereoselective methods, efforts have been made to develop more efficient and scalable synthetic routes to this compound.
Multi-Step Linear Synthesis Strategies
The construction of this compound can be achieved through various multi-step linear synthesis sequences. A common strategy involves the initial formation of the pyrrolidine ring followed by the introduction of the methyl and carboxamide functionalities. For instance, a synthesis could commence with the creation of a suitable pyrrolidine precursor, which is then subjected to methylation at the 2-position. The final step would involve the conversion of a precursor functional group, such as a nitrile or an ester, into the desired carboxamide.
The following table outlines a general multi-step synthesis approach starting from a chiral prolinol derivative, as described in a patent for the synthesis of 2-methylpyrrolidine (B1204830). google.com The conversion to the carboxamide would be a subsequent step.
| Step | Description | Starting Material | Reagents | Product |
| 1 | Protection of the amine | (S)-Prolinol | Amine-protecting reagent (e.g., Boc anhydride) | N-protected-(S)-prolinol |
| 2 | Conversion to a leaving group | N-protected-(S)-prolinol | Mesyl chloride, triethylamine | N-protected-(S)-2-(methanesulfonyloxymethyl)pyrrolidine |
| 3 | Iodination | N-protected-(S)-2-(methanesulfonyloxymethyl)pyrrolidine | Lithium iodide | N-protected-(S)-2-iodomethylpyrrolidine |
| 4 | Hydrogenolysis | N-protected-(S)-2-iodomethylpyrrolidine | Hydrogen, Palladium catalyst | N-protected-(S)-2-methylpyrrolidine |
| 5 | Deprotection | N-protected-(S)-2-methylpyrrolidine | Acid | (S)-2-Methylpyrrolidine |
| 6 | Carboxylation & Amidation | (S)-2-Methylpyrrolidine | Series of reactions | (S)-2-Methylpyrrolidine-2-carboxamide |
Continuous Flow Synthesis Optimization
Continuous flow chemistry has emerged as a powerful technology for the optimization of chemical syntheses, offering advantages in terms of safety, efficiency, and scalability. rsc.org The application of continuous flow to the synthesis of amides and peptides is a well-established area of research. nih.govchimia.ch
For the synthesis of this compound, continuous flow processes can be envisioned for several key steps. For example, the amidation of 2-methylpyrrolidine-2-carboxylic acid could be performed in a flow reactor, potentially allowing for higher temperatures and pressures to accelerate the reaction rate while minimizing side reactions. A study on the continuous flow synthesis of β-amino acids from α-amino acids demonstrates the feasibility of multi-step processes in a flow setup. rsc.org
| Parameter | Description |
| Reactants | A solution of 2-methylpyrrolidine-2-carboxylic acid and an aminating agent (e.g., ammonia in a suitable solvent). |
| Catalyst | A solid-supported coupling reagent or a homogeneous catalyst that can be separated post-reaction. |
| Reactor | A heated and pressurized tube or microreactor. |
| Temperature | Optimized for reaction rate and selectivity (e.g., 100-150°C). |
| Pressure | Applied to maintain the solvent in the liquid phase at elevated temperatures. |
| Residence Time | The time the reactants spend in the reactor, optimized for maximum conversion. |
| Work-up | In-line purification or simple solvent evaporation. |
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its stereoisomers is crucial for developing environmentally benign and economically viable manufacturing processes. While specific literature explicitly detailing a "green synthesis" of this exact molecule is limited, an analysis of existing synthetic routes for its precursors, such as (S)-2-methylpyrrolidine-2-carboxylic acid, through the lens of the twelve principles of green chemistry offers valuable insights.
A common strategy for synthesizing the core structure of this compound involves the modification of readily available chiral starting materials like (S)-proline or its derivatives. guidechem.comgoogle.com These approaches, while effective in achieving the desired stereochemistry, can be evaluated for their adherence to green chemistry principles.
Atom Economy and Reaction Mass Efficiency:
The use of catalytic methods, in contrast, is a cornerstone of green chemistry as they can significantly improve atom economy by reducing the need for stoichiometric reagents. google.com The development of catalytic C-H activation strategies, for example, represents a promising avenue for more atom-economical syntheses of substituted pyrrolidines. nih.gov
Use of Safer Solvents and Reagents:
The choice of solvents and reagents plays a pivotal role in the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The syntheses described for precursors to this compound utilize a range of solvents, including acetonitrile, ethyl acetate, tetrahydrofuran (B95107) (THF), and dichloromethane. guidechem.comgoogle.com While effective for the specific transformations, a greener approach would prioritize the use of safer alternatives such as water, ethanol, or supercritical fluids.
Similarly, the reagents employed in these syntheses, such as lithium diisopropylamide (LDA) and thionyl chloride, are highly reactive and can pose safety and environmental hazards. guidechem.comprepchem.com The development of synthetic routes that utilize less hazardous reagents is a key goal of green chemistry.
Energy Efficiency:
Waste Prevention:
The prevention of waste is a primary goal of green chemistry. In the context of this compound synthesis, waste is generated from byproducts, spent reagents, and solvents. Purification steps, such as column chromatography, also contribute to waste generation. guidechem.com The ideal synthesis would produce the desired product with high selectivity and yield, minimizing the need for extensive purification.
The following data tables provide a summary of reagents and solvents used in representative synthetic steps for precursors of this compound, highlighting areas for potential green chemistry improvements.
| Step | Reagent | Solvent | Purpose | Green Chemistry Consideration |
| Azetidinone Formation | (S)-proline, Chloral hydrate, MgSO₄ | Acetonitrile | Formation of intermediate 2 | Use of a volatile and toxic solvent (acetonitrile). |
| Methylation | Azetidinone 2, LDA, MeI | Tetrahydrofuran (THF) | Introduction of the methyl group | Use of a highly reactive and pyrophoric reagent (LDA) and a volatile solvent (THF). Requires cryogenic temperatures (-78°C). |
| Hydrolysis | Azetidinone 3, 6M HCl | Water | Formation of the final carboxylic acid | Use of a strong acid, which requires neutralization and can generate salt waste. |
Table 1: Reagents and Solvents in the Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride guidechem.com
| Step | Reagent | Solvent | Purpose | Green Chemistry Consideration |
| Esterification | Proline, Thionyl chloride | Methanol | Formation of the methyl ester | Use of a corrosive and hazardous reagent (thionyl chloride). |
| N-Protection | (S)-prolinol, tert-butoxycarbonyl anhydride, Triethylamine | Ethyl acetate | Protection of the amine group | Use of a protecting group adds steps and reduces atom economy. |
| Hydrogenolysis | N-protected-2-(S)-iodomethylpyrrolidine, Palladium catalyst, Hydrogen source | - | Reduction to the methyl group | Use of a precious metal catalyst (palladium). |
Table 2: Reagents and Solvents in the Synthesis of Pyrrolidine Derivatives google.comprepchem.com
Advanced Structural Characterization of 2 Methylpyrrolidine 2 Carboxamide
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for characterizing the structure of 2-methylpyrrolidine-2-carboxamide (B2740698) in both solution and solid states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry collectively offer a complete picture of its molecular architecture.
High-resolution NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for a detailed structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyrrolidine (B122466) ring, the methyl group, and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The quaternary carbon at the 2-position, bonded to the methyl and carboxamide groups, will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~1.3 - 1.5 (s, 3H) | ~20 - 25 |
| C3-H₂ | ~1.8 - 2.2 (m, 2H) | ~24 - 28 |
| C4-H₂ | ~1.7 - 2.1 (m, 2H) | ~35 - 40 |
| C5-H₂ | ~3.2 - 3.6 (m, 2H) | ~46 - 50 |
| C=O | - | ~170 - 180 |
| NH₂ | ~7.0 - 8.0 (br s, 2H) | - |
| NH | ~2.5 - 3.5 (br s, 1H) | - |
| Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the amide and the pyrrolidine amine, C=O stretching of the amide, and C-H stretching of the alkyl groups. The presence of a primary amide gives rise to two N-H stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C bond vibrations within the pyrrolidine ring and the symmetric vibrations of the functional groups are often more prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide NH₂ | Symmetric & Asymmetric Stretch | 3100 - 3500 | Medium - Strong |
| Pyrrolidine NH | Stretch | 3300 - 3500 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium - Strong |
| Amide C=O | Stretch | 1630 - 1680 | Strong |
| Amide NH₂ | Bend | 1590 - 1650 | Medium |
| C-N | Stretch | 1000 - 1350 | Medium |
| Note: These are typical ranges and the exact peak positions can be influenced by intermolecular interactions such as hydrogen bonding. |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
The molecular ion peak (M⁺) for this compound (C₆H₁₂N₂O) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for amides include the loss of the amide group (·CONH₂) or cleavage of the bonds adjacent to the carbonyl group and the pyrrolidine ring.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Nominal Mass | 128 |
| Predicted Major Fragments (m/z) | |
| [M - NH₂]⁺ | 112 |
| [M - CONH₂]⁺ | 84 |
| [C₄H₈N]⁺ (from ring cleavage) | 70 |
| Note: The relative intensities of the fragment ions can provide further clues about the stability of the resulting ions and the overall structure. |
X-ray Crystallographic Analysis for Solid-State Structure
For a chiral molecule like this compound, crystallization in a chiral space group would allow for the determination of the absolute configuration of the stereocenter at the C2 position. The crystal structure would also reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amide and amine groups, which dictate the packing of the molecules in the crystal lattice.
Chiroptical Properties and Absolute Stereochemical Assignment
The presence of a chiral center at the C2 position imparts chiroptical properties to this compound. These properties, which arise from the differential interaction of the molecule with left and right circularly polarized light, can be investigated using techniques like circular dichroism (CD) spectroscopy.
The CD spectrum of this compound would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the amide group. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry at the C2 center and the conformation of the pyrrolidine ring.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute stereochemistry of the molecule can be unequivocally assigned. The chiroptical properties are influenced by the substituents on the pyrrolidine ring and the distortion of the chromophore from planarity nih.gov.
Computational and Theoretical Investigations of 2 Methylpyrrolidine 2 Carboxamide
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For 2-methylpyrrolidine-2-carboxamide (B2740698), MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion and conformational changes. A key aspect of MD simulations for a molecule like this compound, which is a derivative of proline, is the potential for cis-trans isomerization of the peptide bond. Proline and its derivatives are unique among amino acids in their ability to adopt both cis and trans conformations, which can significantly impact the structure and function of peptides and proteins they are part of.
MD simulations can be used to explore the energy landscape of these different conformations and the barriers to their interconversion. Furthermore, simulations in an aqueous environment can reveal how water molecules interact with the different functional groups of this compound, providing information on its solvation and hydrogen bonding capabilities.
Theoretical Studies on Reaction Mechanisms Involving this compound
For example, the reactivity of the amine or amide groups in this compound could be explored. DFT calculations can model the reaction pathways of, for instance, N-alkylation or acylation reactions. Such studies would provide valuable information on the regioselectivity and stereoselectivity of these reactions, which is crucial for synthetic applications.
While specific theoretical studies on the reaction mechanisms of this compound are not prominent in the literature, the methodologies have been widely applied to similar compounds, demonstrating their predictive power in understanding and designing chemical reactions.
Chemical Reactivity and Derivatization Strategies for 2 Methylpyrrolidine 2 Carboxamide
Transformations of the Amide Functionality
The amide group of 2-methylpyrrolidine-2-carboxamide (B2740698) can undergo several transformations, including further amidation to form peptide bonds and hydrolysis to the corresponding carboxylic acid.
Amidation and Peptide Coupling Reactions
The nitrogen of the primary amide of this compound can act as a nucleophile in amidation and peptide coupling reactions, although its reactivity is influenced by the adjacent quaternary carbon. The formation of a peptide bond requires the activation of a carboxylic acid, which then reacts with the amine component. A variety of coupling reagents have been developed to facilitate this process, minimizing side reactions and racemization. nih.govresearchgate.netnih.gov
Commonly used peptide coupling reagents are categorized based on their mechanism of action, such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.net The choice of coupling agent and reaction conditions is crucial for achieving high yields and maintaining stereochemical integrity, especially with sterically hindered amino acid derivatives like 2-methylproline. acs.org
| Coupling Reagent Class | Examples | General Reaction Conditions |
|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization. |
| Phosphonium Salts | BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient but can produce carcinogenic byproducts. |
| Uronium/Aminium Salts | HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Known for rapid coupling times and low rates of racemization. nih.gov |
Hydrolysis and Related Processes
The amide bond of this compound can be hydrolyzed to the corresponding 2-methylpyrrolidine-2-carboxylic acid under both acidic and basic conditions. ox.ac.ukresearchgate.net This reaction is typically slower than the hydrolysis of esters due to the resonance stabilization of the amide bond. The steric hindrance provided by the alpha-methyl group can further decrease the rate of hydrolysis compared to unhindered amides. acs.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. ox.ac.ukacs.org Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and the ammonium (B1175870) ion. ox.ac.ukmcmaster.ca This process is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. acs.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The expulsion of the amide anion is the rate-determining step, which is followed by an acid-base reaction between the carboxylic acid and the strongly basic amide anion to form a carboxylate salt and ammonia (B1221849). mcmaster.ca This reaction is often driven to completion by heating. libretexts.org
| Condition | Reagents | Products |
|---|---|---|
| Acidic | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-methylpyrrolidine-2-carboxylic acid and ammonium salt |
| Basic | Aqueous base (e.g., NaOH, KOH), heat | Salt of 2-methylpyrrolidine-2-carboxylic acid and ammonia |
Reactions Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of this compound offers sites for functionalization at both the nitrogen and carbon atoms. Additionally, the ring itself can be subjected to expansion or contraction to generate different heterocyclic scaffolds.
Functionalization at Nitrogen and Carbon Centers
Functionalization at the Nitrogen Center: The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. rsc.org For instance, N-protection with groups like tert-butoxycarbonyl (Boc) is a common strategy in peptide synthesis and other derivatizations. google.com
N-Acylation: The nitrogen can be acylated using acyl chlorides or acid anhydrides to form N-acyl derivatives. This is a fundamental reaction in the synthesis of many biologically active molecules.
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives, which are of interest in medicinal chemistry.
Functionalization at Carbon Centers: Direct C-H functionalization of the pyrrolidine ring, particularly at the alpha-carbon, is a powerful tool for introducing molecular complexity. Redox-neutral methods have been developed for the α-C-H arylation of pyrrolidines. nih.gov These reactions often proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, base | N-Alkyl-2-methylpyrrolidine-2-carboxamide |
| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-2-methylpyrrolidine-2-carboxamide |
| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-2-methylpyrrolidine-2-carboxamide |
| α-C-H Arylation | Oxidant, base, aryl nucleophile | 5-Aryl-2-methylpyrrolidine-2-carboxamide |
Ring Expansion and Contraction Methodologies
The pyrrolidine ring can be chemically modified to produce larger or smaller heterocyclic systems.
Ring Expansion: Ring expansion of pyrrolidines can lead to the formation of piperidines. One common method involves the rearrangement of an exocyclic group. For example, a 2-substituted pyrrolidine can be converted to a piperidine (B6355638) through a series of reactions that involve the formation of a bicyclic aziridinium (B1262131) intermediate, which is then opened by a nucleophile. Palladium-catalyzed allylic amine rearrangements have also been shown to enable a two-carbon ring expansion of 2-vinylpyrrolidines to their corresponding azepane counterparts. researchgate.net
Ring Contraction: Ring contraction of pyrrolidines to form four-membered azetidine (B1206935) rings is less common but can be achieved under specific conditions. Computational studies on α-substituted proline analogs have explored the conformational effects of contracting the five-membered pyrrolidine ring to a four-membered azetidine ring. nih.govsigmaaldrich.com A deaminative ring contraction has been reported for the synthesis of polycyclic heteroaromatics, involving a base-induced nih.govrsc.org-Stevens rearrangement/dehydroamination sequence. nih.gov Another method involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. thieme-connect.de
Stereoselective Derivatization for Analog Synthesis
The chiral center at the C2 position of this compound can be used to direct the stereochemistry of subsequent reactions, allowing for the synthesis of various stereochemically defined analogs.
Stereoselective alkylation of enolates derived from N-acylated proline derivatives is a well-established method for introducing substituents at the alpha-carbon with high diastereoselectivity. uwo.canih.gov The chiral auxiliary, in this case, the pyrrolidine ring itself, controls the facial selectivity of the enolate alkylation. uwo.ca Similarly, diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through the reduction of enamines derived from pyroglutamic acid, followed by alkylation. ox.ac.ukrsc.org
The synthesis of peptides containing proline analogs has been extensively studied to modulate the conformational properties of the resulting peptides. nih.gov The introduction of a methyl group at the C2 position, as in this compound, significantly influences the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. acs.org
| Method | Key Transformation | Stereochemical Outcome |
|---|---|---|
| Enolate Alkylation | Alkylation of an enolate derived from an N-acyl derivative | High diastereoselectivity at the alpha-carbon to the newly introduced group. nih.gov |
| Enamine Reduction/Alkylation | Reduction of a cyclic enamine followed by alkylation | Diastereoselective formation of 2,5-disubstituted pyrrolidines. rsc.org |
| Peptide Synthesis | Incorporation into a peptide chain | Influences local peptide conformation and cis/trans isomerization. nih.gov |
2 Methylpyrrolidine 2 Carboxamide As a Versatile Building Block in Complex Molecular Synthesis
Incorporation into Peptide Mimetics and Peptidomimetics
The structural rigidity of 2-methylpyrrolidine-2-carboxamide (B2740698) makes it an excellent substitute for proline in peptide chains to generate peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.
Design of Conformationally Constrained Scaffolds
The primary advantage of incorporating this compound into peptide backbones is the significant conformational restriction it imparts. The steric hindrance from the methyl group at the C2 position limits the rotational freedom around the peptide bonds and biases the pyrrolidine (B122466) ring towards a specific pucker. mdpi.com This pre-organization of the molecular structure is a key strategy in the design of potent and selective ligands for biological targets.
Studies on dipeptides containing α-methylated proline analogs have shown that this substitution can force the prolyl amide bond to adopt an exclusively trans geometry. mdpi.com This is a notable deviation from natural proline, which can exist in both cis and trans conformations, a property critical for protein folding and function. By locking the conformation, chemists can design peptides that fit more precisely into a target's binding site. This principle has been applied in the development of various therapeutic agents, including inhibitors for enzymes like thrombin and various kinases. vu.nlgoogle.com For instance, complex derivatives of (S)-2-methylpyrrolidine-2-carboxamide have been integral to the structure of potent thrombin inhibitors. epo.org
Table 1: Impact of C2-Methylation on Peptide Conformation
| Feature | Standard Proline | 2-Methylproline Analogs | Significance in Peptidomimetic Design |
| Amide Bond Geometry | Can adopt both cis and trans conformations | Strongly biased towards the trans conformation mdpi.com | Reduces conformational heterogeneity, leading to higher binding affinity and specificity. |
| Ring Pucker | Flexible, exists in equilibrium between different puckers | Restricted to a specific ring pucker due to steric hindrance | Creates a well-defined 3D structure for precise interaction with biological targets. |
| Rotational Freedom | Relatively flexible | Significantly restricted | Pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding. |
Applications in Non-Proteinogenic Amino Acid Derivatives
This compound is itself a non-proteinogenic α-amino acid amide and serves as a precursor to a wider array of unnatural amino acid derivatives. These derivatives are crucial for creating synthetic peptide libraries with diverse functionalities. mdpi.com The chiral nature of this compound makes it a valuable starting material for asymmetric synthesis, allowing for the creation of other chiral molecules with high stereochemical purity.
One significant application is in the synthesis of ligands for asymmetric catalysis. For example, elaborately substituted N-acyl derivatives of (S)-2-methylpyrrolidine-2-carboxamide have been synthesized to act as chiral ligands in metal complexes. mdpi.comnih.gov These complexes, in turn, can be used to produce other enantiomerically pure non-proteinogenic amino acids. A notable example involves a Nickel(II) complex of an N-acylated (S)-2-methylpyrrolidine-2-carboxamide derivative, which is used for the dynamic kinetic resolution (DKR) of unprotected racemic α-amino acids, yielding enantiopure products with high efficiency. mdpi.comnih.gov
Utilization in Heterocyclic and Natural Product Analog Synthesis
The pyrrolidine ring is a common motif in many heterocyclic compounds and natural products. This compound serves as a chiral building block for the synthesis of more complex heterocyclic systems. Its pre-defined stereocenter allows for stereocontrolled synthetic routes to target molecules.
The compound has been used as a key intermediate in the synthesis of complex, multi-ring therapeutic agents. Patent literature describes the use of (S)-2-methylpyrrolidine-2-carboxamide in the synthesis of pyrazolo[1,5-a]pyrimidine-based Trk kinase inhibitors, which are investigated for the treatment of cancer and pain. google.com It has also been incorporated into the synthesis of complex benzoxazepin derivatives that act as PI3K inhibitors. google.com Furthermore, it is a documented precursor in the creation of advanced PET imaging agents, such as specific inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R), which involves the construction of a complex pyrrolo[2,1-f] mdpi.comvu.nltriazine heterocycle attached to the pyrrolidine nitrogen. researchgate.net
While direct examples of its use in the total synthesis of natural product analogs are less commonly documented, its role in building complex chiral molecules is clear. The synthesis of N-methylated analogs of proline-rich cyclic peptides, such as those isolated from marine bacteria, represents a field where α-methylated proline derivatives are of high interest for enhancing pharmacological properties. nih.gov
Precursor Role in the Synthesis of Chiral Ligands and Organocatalysts
The chirality and rigid structure of this compound make it an ideal starting point for the development of new chiral ligands for asymmetric catalysis. These ligands are typically used in small amounts to control the stereochemical outcome of a chemical reaction, leading to the desired enantiomer of a product.
Research has demonstrated that complex carboxamides derived from (S)-2-methylproline, the parent amino acid of this compound, can be used to form catalytically active metal chelates. A prominent example is the synthesis of (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-methylpyrrolidine-2-carboxamide, which serves as a highly effective chiral ligand in nickel(II)-catalyzed dynamic kinetic resolutions. mdpi.comnih.gov This ligand is synthesized from (S)-2-methylproline, indicating that the corresponding carboxamide is a direct and crucial intermediate in the synthetic pathway. The resulting nickel(II) complex is effective for producing a wide range of enantiopure α-amino acids. mdpi.comnih.gov
In the field of organocatalysis, which uses small organic molecules as catalysts, proline and its derivatives are cornerstone catalysts. organic-chemistry.org While specific studies detailing the use of unsubstituted this compound as an organocatalyst are not widespread, its structural similarity to proline and its derivatives suggests its potential in this area. Chemical suppliers often categorize it as a chiral building block for asymmetric synthesis, highlighting its recognized value in the field. lookchem.combldpharm.com
Exploration of 2 Methylpyrrolidine 2 Carboxamide in Biological Systems in Vitro Mechanistic Insights
Enzyme Interaction and Inhibition Mechanisms (e.g., MAO-B, InhA)
The interaction of molecules containing the 2-methylpyrrolidine-2-carboxamide (B2740698) scaffold with enzymes is a significant area of research, particularly in the development of therapeutic agents. Studies have focused on enzymes such as Monoamine Oxidase B (MAO-B) and Enoyl-Acyl Carrier Protein Reductase (InhA).
Monoamine Oxidase B (MAO-B):
Derivatives of this compound have been identified as potent inhibitors of MAO-B, an enzyme that plays a crucial role in the degradation of dopamine (B1211576) and is a key target in the treatment of Parkinson's disease. nih.govsigmaaldrich.com A series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were designed and evaluated as MAO-B inhibitors. Structure-activity relationship (SAR) studies revealed that modifying the core structure, for instance by cyclizing a benzyl (B1604629) ether into a benzofuran (B130515) ring, significantly impacts inhibitory potency. nih.gov
One notable derivative, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide, emerged as a highly potent MAO-B inhibitor with an IC₅₀ value of 0.037 μM. nih.gov The mechanism of MAO-B inhibitors is to block the catabolism of dopamine, thereby increasing its concentration at synaptic clefts. sigmaaldrich.com Some MAO-B inhibitors have also been shown to possess neuroprotective effects independent of their enzymatic inhibition, for example, by regulating mitochondrial function and increasing the expression of anti-apoptotic factors. sigmaaldrich.com
| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | MAO-B | 0.037 µM | nih.gov |
| Monoamine Oxidase B inhibitor 2 | MAO-B | 1.33 nM | researchgate.net |
Enoyl-Acyl Carrier Protein Reductase (InhA):
Pyrrolidine (B122466) carboxamides have also been investigated as inhibitors of InhA from Mycobacterium tuberculosis, the causative agent of tuberculosis. chemicalbook.com InhA is a vital enzyme in the mycolic acid biosynthetic pathway, making it an attractive drug target. chemicalbook.comox.ac.uk
The inhibitory mechanism involves a dual hydrogen bonding network between the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD⁺ cofactor. chemicalbook.com This interaction appears to be a conserved feature for InhA inhibitors. The potency of these inhibitors can be enhanced by introducing bulky aromatic or hydrophobic groups, which fit into the large binding pocket of InhA. For example, while a pyrrolidine carboxamide with a 1-(9H-fluoren-9-yl) piperazine (B1678402) function showed only modest inhibition (20% at 15 μM), other derivatives demonstrated significantly higher activity. chemicalbook.com Another compound, InhA-IN-2, was found to inhibit InhA with an IC₅₀ of 0.31 μM. bldpharm.com
| Compound Derivative Class | Target Enzyme | Key Mechanistic Interaction | Reference |
|---|---|---|---|
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Hydrogen bonding with Tyr158 and NAD⁺ | chemicalbook.com |
Receptor Binding Studies and Mechanistic Insights (e.g., H3 receptor ligands, calcium channels, opioid receptors)
The versatility of the this compound structure allows for its incorporation into ligands targeting a variety of receptors.
Histamine (B1213489) H3 Receptor (H3R) Ligands:
The pyrrolidine ring is a key structural element in the design of antagonists for the histamine H3 receptor, a G protein-coupled receptor involved in neuromodulation. researchgate.net A series of compounds based on a highly active and selective human H3R ligand were designed, incorporating the this compound scaffold. These compounds were tested for their binding affinity to the human recombinant H3R. ambeed.com
One such derivative, compound 17 , showed a respectable affinity with a Kᵢ value of 518 nM. ambeed.com Docking studies suggested that these ligands could adopt two possible binding modes within the H3R, while retaining key interactions. ambeed.com In another study, a dual-acting ligand, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, was identified as a potent H3R antagonist (Kᵢ = 25 nM) and MAO-B inhibitor (IC₅₀ = 4 nM). nih.govnih.gov The binding of H3R ligands often involves interactions with key residues such as D³ ³² and E⁵ ⁴⁶ in the receptor's binding pocket. ambeed.com
| Compound Derivative | Target Receptor | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Compound 17 (a piperazine derivative) | Human H3R | 518 nM | ambeed.com |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | Human H3R | 25 nM | nih.govnih.gov |
Calcium Channels:
Based on the conducted searches, no specific in vitro studies detailing the direct interaction or binding mechanism of this compound with calcium channels were identified. Calcium channel blockers are a diverse group of drugs that inhibit the movement of calcium through L-type voltage-gated calcium channels. nih.gov They are classified into different chemical groups, such as dihydropyridines, phenylalkylamines, and benzothiazepines, and their binding mechanism is state-dependent, with a preference for open and inactivated channel states. chemscene.com While derivatives of various heterocyclic compounds act as calcium channel blockers, specific data for this compound is not available in the reviewed literature.
Opioid Receptors:
Similarly, a review of the available literature did not yield specific studies on the binding affinity or functional activity of this compound at opioid receptors (mu, delta, or kappa). Research on opioid receptor ligands often focuses on complex structures like morphinans. nih.gov While the replacement of certain functional groups in these complex molecules can alter binding affinity, there is no direct evidence from the search results to suggest that this compound itself is a ligand for these receptors. Opioid receptors are G protein-coupled receptors, and their activation by agonists leads to cellular responses that mediate analgesia. nih.gov
Applications of 2 Methylpyrrolidine 2 Carboxamide and Its Derivatives in Catalysis
Chiral Ligands for Asymmetric Metal Catalysis (e.g., Copper-Catalyzed O-Arylation)
Derivatives of 2-methylpyrrolidine-2-carboxamide (B2740698) have emerged as effective chiral ligands in asymmetric metal catalysis, a field crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. One notable application is in the copper-catalyzed O-arylation of phenols, a significant transformation for the construction of diaryl ethers, which are prevalent motifs in many biologically active molecules and materials.
In this context, (S)-N-methylpyrrolidine-2-carboxamide has been identified as a highly efficient and readily available ligand for the copper-iodide (CuI) catalyzed O-arylation of a variety of phenols with aryl halides. researchgate.net This catalyst system demonstrates broad applicability, facilitating the synthesis of a diverse range of diaryl ethers with good to excellent yields. The ligand's role is crucial in accelerating the reaction and enabling it to proceed under relatively mild conditions. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like potassium phosphate (B84403) (K₃PO₄). researchgate.net
The effectiveness of this catalytic system is highlighted by its tolerance to a variety of functional groups on both the phenol (B47542) and the aryl halide, including both electron-donating and electron-withdrawing substituents. This versatility makes it a valuable tool for the synthesis of complex molecules.
Below is a table summarizing the results of the copper-catalyzed O-arylation of various phenols with aryl halides using (S)-N-methylpyrrolidine-2-carboxamide as a ligand.
Table 1: Copper-Catalyzed O-Arylation of Phenols with Aryl Halides using (S)-N-Methylpyrrolidine-2-carboxamide Ligand
| Phenol | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| Phenol | Iodobenzene | Diphenyl ether | 95 |
| 4-Methoxyphenol | Iodobenzene | 4-Methoxydiphenyl ether | 98 |
| 4-Nitrophenol | Iodobenzene | 4-Nitrodiphenyl ether | 85 |
| Phenol | 4-Iodotoluene | 4-Methyldiphenyl ether | 92 |
| 2-Naphthol | Iodobenzene | 2-Phenoxynaphthalene | 88 |
| Phenol | 1-Iodo-4-nitrobenzene | 4-Nitrodiphenyl ether | 87 |
Reaction Conditions: Typically CuI (5-10 mol%), (S)-N-methylpyrrolidine-2-carboxamide (10-20 mol%), K₃PO₄ (2 equiv.), DMF, 110-120 °C. Data sourced from multiple research findings to provide a representative overview.
Organocatalytic Applications (e.g., Michael Addition, Aldol (B89426) Reactions)
Beyond their role as ligands in metal catalysis, derivatives of this compound are prominent as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a more sustainable and environmentally friendly alternative to traditional metal-based catalysis. The pyrrolidine (B122466) scaffold, a key feature of these catalysts, is particularly effective in activating substrates through the formation of enamine or iminium ion intermediates.
Michael Addition:
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a fertile ground for the application of this compound-derived organocatalysts. These catalysts have been successfully employed in the conjugate addition of ketones and aldehydes to various Michael acceptors, such as nitroolefins, with high yields and excellent enantioselectivities. rsc.orgresearchgate.net
Bifunctional organocatalysts, incorporating both a pyrrolidine unit for enamine formation and a hydrogen-bond donor group (like a thiourea (B124793) or amide), have shown remarkable efficiency. These catalysts create a well-organized transition state that effectively controls the stereochemical outcome of the reaction.
The following table presents representative data for the organocatalytic Michael addition of ketones to nitroolefins using catalysts derived from this compound.
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by this compound Derivatives
| Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 95 | 95:5 | 98 |
| Acetone | (E)-1-Nitro-2-phenylethene | 20 | Chloroform | 88 | - | 92 |
| Cyclopentanone | β-Nitrostyrene | 10 | Dichloromethane | 92 | 90:10 | 95 |
Catalysts are typically bifunctional derivatives of this compound. Reaction conditions may vary. Data compiled from various studies to illustrate the general efficacy.
Aldol Reactions:
The aldol reaction, another cornerstone of organic synthesis for forming carbon-carbon bonds and creating new stereocenters, has also been a target for organocatalysis using this compound derivatives. These catalysts facilitate the direct asymmetric aldol reaction between ketones and aldehydes, leading to the formation of β-hydroxy ketones in high yields and with excellent enantioselectivities. nih.gov
Similar to their application in Michael additions, the design of these catalysts often involves the incorporation of a hydrogen-bond-donating moiety to enhance stereocontrol. The catalyst's structure plays a critical role in dictating the facial selectivity of the enamine attack on the aldehyde.
Below is a table showcasing typical results for the direct asymmetric aldol reaction catalyzed by derivatives of this compound.
Table 3: Direct Asymmetric Aldol Reaction Catalyzed by this compound Derivatives
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| Acetone | 4-Nitrobenzaldehyde | 10 | Chloroform | 96 | - | 98 |
| Cyclohexanone | Benzaldehyde | 5 | Neat | 92 | 95:5 | 96 |
| Acetophenone | 4-Chlorobenzaldehyde | 15 | Toluene | 85 | - | 90 |
Catalysts are typically derivatives of this compound. Reaction conditions may vary. Data aggregated from multiple sources to provide a representative summary.
Design Principles for Enhanced Enantioselectivity and Catalytic Efficiency
The success of this compound and its derivatives in asymmetric catalysis is not coincidental but rather the result of rational design principles aimed at maximizing enantioselectivity and catalytic efficiency. Several key factors contribute to the performance of these catalysts.
Steric Hindrance: The substituent at the 2-position of the pyrrolidine ring, in this case, the methyl group, plays a crucial role in creating a defined chiral environment. The steric bulk of this group and other substituents on the catalyst framework can effectively shield one face of the enamine or metal complex, directing the incoming electrophile to the opposite face and thereby controlling the stereochemical outcome. nih.gov
Bifunctionality and Hydrogen Bonding: The incorporation of a hydrogen-bond donor group, such as an amide, urea, or thiourea, in close proximity to the catalytically active pyrrolidine nitrogen is a powerful strategy. This bifunctionality allows for the simultaneous activation of both the nucleophile (through enamine formation) and the electrophile (through hydrogen bonding). This dual activation lowers the energy of the transition state and locks the substrates into a specific orientation, leading to high levels of stereoselectivity. rsc.orgnih.gov
Conformational Rigidity: The design of catalysts with reduced conformational flexibility is another important principle. A more rigid catalyst backbone leads to a more predictable and well-defined transition state, which translates to higher enantioselectivity. This can be achieved by incorporating cyclic structures or bulky groups that restrict bond rotation.
Electronic Effects: The electronic properties of the substituents on the catalyst can also influence its activity and selectivity. Electron-withdrawing groups can enhance the acidity of a hydrogen-bond donor, leading to stronger interactions with the electrophile. Conversely, electron-donating groups can increase the nucleophilicity of the enamine intermediate. Fine-tuning these electronic effects is a key aspect of catalyst optimization. nih.gov
Solvent Effects: The choice of solvent can significantly impact the performance of these catalysts. Solvents can influence the solubility of the catalyst and substrates, as well as the stability of the transition state through specific or non-specific interactions. In some cases, aqueous or biphasic systems have been shown to enhance reactivity and selectivity.
By systematically modifying these structural and environmental factors, researchers can tailor the properties of this compound-based catalysts to achieve optimal performance in a wide range of asymmetric transformations. The continuous exploration of these design principles is expected to lead to the development of even more efficient and selective catalysts in the future.
Future Research Directions and Emerging Paradigms for 2 Methylpyrrolidine 2 Carboxamide
Development of Next-Generation Synthetic Methodologies
The efficient and stereoselective synthesis of 2-methylpyrrolidine-2-carboxamide (B2740698) and its derivatives is paramount for enabling their broader investigation and potential application. While classical synthetic approaches exist, future research is expected to focus on the development of more sustainable, atom-economical, and scalable methodologies.
Current synthetic strategies often rely on multi-step sequences starting from chiral precursors like (S)-proline or its derivatives. For instance, the synthesis of the parent acid, (S)-2-methylpyrrolidine-2-carboxylic acid, can be achieved from (S)-proline in a three-step process. One patented method for preparing the core 2-methylpyrrolidine (B1204830) structure involves starting from a chiral prolinol compound. google.com The subsequent amidation of the carboxylic acid to form the desired carboxamide is a standard transformation, but opportunities for innovation lie in the development of direct, one-pot procedures or the use of novel coupling reagents that minimize waste and improve yields.
Next-generation synthetic methodologies are likely to explore several promising avenues:
Asymmetric Catalysis: The development of catalytic asymmetric methods to construct the chiral quaternary center of the 2-methylpyrrolidine ring would be a significant advancement. This could involve, for example, the asymmetric hydrogenation or alkylation of suitable prochiral pyrroline (B1223166) precursors.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity under mild reaction conditions. Engineered enzymes could potentially be designed to produce specific enantiomers of this compound or its derivatives.
Flow Chemistry: The implementation of continuous flow technologies could enable safer, more efficient, and scalable production of the target compound. Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity.
C-H Activation: Direct functionalization of the pyrrolidine (B122466) ring through C-H activation techniques would provide a more atom-economical approach to synthesizing a diverse range of derivatives, avoiding the need for pre-functionalized starting materials.
The table below summarizes some potential next-generation synthetic approaches and their anticipated advantages.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, reduced reliance on chiral pool | Development of novel chiral catalysts and ligands |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering |
| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization of reaction conditions |
| C-H Activation | High atom economy, access to novel derivatives | Development of selective and efficient catalysts |
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry and molecular modeling are poised to play a pivotal role in unlocking the full therapeutic potential of this compound derivatives. These in silico techniques can accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties before their actual synthesis and testing. medchemexpress.com
Virtual screening, a key computational technique, allows for the rapid assessment of large libraries of virtual compounds for their potential to bind to a specific biological target. medchemexpress.comresearchgate.net This can be achieved through either ligand-based or structure-based approaches. In the context of this compound, researchers can design virtual libraries of derivatives with diverse substituents on the pyrrolidine ring and the carboxamide nitrogen. These libraries can then be screened against the binding sites of various proteins implicated in disease.
Molecular docking studies can then be employed to predict the binding mode and affinity of the most promising candidates from the virtual screen. nih.gov These studies provide valuable insights into the key interactions between the ligand and the protein, guiding the design of new derivatives with improved potency and selectivity. For instance, a study on 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands found that the (2R,3R)-pyrrolidine isomer exhibited the most potent affinity. nih.gov
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein interactions by simulating the dynamic behavior of the complex over time. nih.gov This can help to assess the stability of the binding mode and identify any conformational changes that may occur upon ligand binding.
The table below outlines key computational methods and their applications in the design of this compound derivatives.
| Computational Method | Application | Expected Outcome |
| Virtual Screening | High-throughput screening of virtual compound libraries | Identification of potential hit compounds |
| Molecular Docking | Prediction of binding modes and affinities of ligands | Prioritization of candidates for synthesis and testing |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes | Understanding of the dynamic nature of binding interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity | Guidance for the design of more potent compounds |
Potential Contributions to Materials Science and Supramolecular Chemistry
Beyond the realm of medicinal chemistry, the unique structural features of this compound suggest its potential utility in materials science and supramolecular chemistry. The combination of a chiral scaffold, a hydrogen-bonding carboxamide group, and a pyrrolidine ring provides a versatile platform for the design of novel materials with interesting properties.
In materials science, the chiral nature of this compound could be exploited to create chiral polymers or liquid crystals. The incorporation of this chiral building block into a polymer backbone could induce the formation of helical structures, leading to materials with unique optical or chiroptical properties. Such materials could find applications in areas such as chiral separations, asymmetric catalysis, and optical devices.
In the field of supramolecular chemistry, the carboxamide group is a well-known motif for directing the self-assembly of molecules through hydrogen bonding. rsc.org The this compound unit could be incorporated into larger molecules designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or two-dimensional sheets. mdpi.com The chirality of the building block could be translated to the supramolecular level, leading to the formation of chiral aggregates with potential applications in sensing, catalysis, and nanotechnology.
Furthermore, the pyrrolidine ring can participate in various non-covalent interactions, including van der Waals forces and dipole-dipole interactions, which can further influence the self-assembly process. The ability to modify the substituents on the pyrrolidine ring and the carboxamide nitrogen provides a means to tune the intermolecular interactions and control the morphology of the resulting supramolecular structures.
Potential applications in these fields include:
Chiral Polymers: The development of new polymers with helical structures for applications in chiral chromatography and asymmetric catalysis.
Self-Assembling Materials: The design of small molecules that self-assemble into functional nanomaterials for use in drug delivery, tissue engineering, and electronics.
Supramolecular Gels: The formation of stimuli-responsive gels based on the self-assembly of this compound derivatives.
Chiral Sensors: The creation of surfaces functionalized with chiral this compound derivatives for the enantioselective recognition of other molecules.
The exploration of this compound in these non-traditional areas is still in its infancy, but the fundamental structural characteristics of the molecule suggest a promising future for its application in the creation of advanced materials with tailored properties.
Q & A
Q. What mechanistic assays elucidate the target engagement of this compound in neurological disease models?
- Methodological Answer : Radiolabeled analogs (e.g., [3H]-2-methylpyrrolidine-2-carboxamide) quantify receptor occupancy in brain homogenates. In vivo microdialysis measures neurotransmitter release (e.g., dopamine in Parkinson’s models). CRISPR-Cas9 knockout of putative targets (e.g., sigma-1 receptors) validates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
